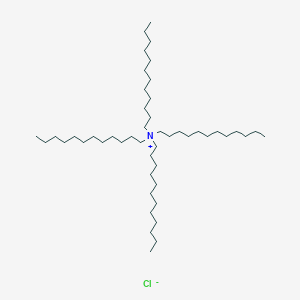

Tetradodecylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetradodecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H100N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVJUENWYCMNET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H100ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554681 | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82944-72-7 | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradodecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Tetradodecylammonium chloride?

Executive Summary

Tetradodecylammonium chloride (TDAC) is a high-molecular-weight quaternary ammonium salt distinguished by its extreme lipophilicity. Unlike short-chain homologues (e.g., tetramethylammonium chloride) which are water-soluble electrolytes, TDAC serves as a critical hydrophobic cation in biphasic systems. Its four dodecyl (C12) chains create a steric shield around the nitrogen center, rendering the cation soluble in non-polar organic solvents and virtually insoluble in water.

This unique amphiphilic architecture drives its primary applications:

-

Ion-Selective Electrodes (ISEs): Acting as a lipophilic anion exchanger in polymeric membranes to detect nitrate, chloride, or salicylate ions.

-

Phase Transfer Catalysis (PTC): Facilitating the transport of anionic reactants from an aqueous phase into an organic phase for nucleophilic substitution.[1]

Molecular Architecture & Fundamental Constants

TDAC consists of a central positively charged nitrogen atom symmetrically bonded to four dodecyl chains. This symmetry minimizes the dipole moment of the cation, enhancing its stability in low-dielectric media.

| Property | Value |

| IUPAC Name | N,N,N-Tridodecyldodecan-1-aminium chloride |

| CAS Number | 82944-72-7 |

| Molecular Formula | C₄₈H₁₀₀ClN |

| Molecular Weight | 726.77 g/mol |

| SMILES | [Cl-].CCCCCCCCCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC |

| Structure Type | Symmetrical Quaternary Ammonium Salt (Q⁺X⁻) |

Physicochemical Profile

Solubility & Phase Behavior

TDAC exhibits inverse solubility compared to standard salts. It is a "lipophilic electrolyte."

-

Organic Solvents: Highly soluble in dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene.

-

Water: Practically insoluble.

-

Note on CMC: Unlike single-chain surfactants (e.g., CTAB), TDAC does not form conventional micelles in water because its solubility is too low to reach a Critical Micelle Concentration (CMC). Instead, it forms ion pairs or inverted aggregates in organic solvents.

-

Thermal Properties

-

Physical State: White crystalline powder or solid.[2]

-

Stability: Hygroscopic; stable under normal storage conditions but sensitive to strong oxidizers.

Application I: Ion-Selective Electrodes (ISEs)

TDAC is the industry standard lipophilic cationic site for anion-selective sensors. In a Polyvinyl Chloride (PVC) membrane, TDAC remains trapped within the organic polymer matrix due to its high lipophilicity, while the chloride counter-ion can be exchanged for the target analyte (e.g., Nitrate, NO₃⁻) from the sample solution.

Mechanism of Action

The potential difference (

Figure 1: Mechanism of potential generation at the ISE membrane interface. TDAC provides the fixed positive charge (TDAC+) that stabilizes anions in the organic membrane phase.

Experimental Protocol: Fabrication of Nitrate-Selective Membrane

Objective: Create a solvent-polymeric membrane using TDAC as the ion exchanger.

Reagents:

-

High-molecular-weight PVC (33% w/w)

-

Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (DOS) (65% w/w)

-

Ion Exchanger: This compound (TDAC) (2% w/w)

-

Solvent: Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Dissolution: In a 20 mL glass vial, dissolve 200 mg of the total mixture (PVC + Plasticizer + TDAC) in 2 mL of THF.

-

Why: THF is a volatile solvent that dissolves both the polymer and the lipophilic salt, ensuring a homogeneous mixture.

-

-

Mixing: Vortex the solution for 10 minutes until visually clear.

-

Casting: Pour the solution into a glass ring (approx. 20-30 mm diameter) fixed on a glass plate.

-

Evaporation: Cover with a filter paper (to slow evaporation and prevent rippling) and let stand at room temperature for 24 hours.

-

Conditioning: Cut a disc from the resulting flexible master membrane (approx. 0.2 mm thick) and mount it in an electrode body. Condition in 0.01 M NaNO₃ solution for 12 hours to exchange the initial Cl⁻ for NO₃⁻.

Application II: Phase Transfer Catalysis (PTC)

TDAC is an efficient Phase Transfer Catalyst for reactions where the nucleophile is an inorganic anion (soluble in water) and the electrophile is an organic substrate (soluble in organic solvent).

Catalytic Cycle

The bulky tetradodecyl cation (

Figure 2: The Starks Extraction Mechanism. TDAC shuttles the nucleophile (Y-) into the organic phase to react with R-X.

Experimental Protocol: Alkylation of Phenylacetonitrile

Objective: Alkylate phenylacetonitrile using TDAC as the catalyst.

Reagents:

-

Phenylacetonitrile (10 mmol)

-

Alkyl Halide (e.g., 1-Bromobutane, 12 mmol)

-

50% NaOH (aqueous)

-

TDAC (0.1 mmol, 1 mol%)

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with phenylacetonitrile, 1-bromobutane, and the TDAC catalyst.

-

Initiation: Add 50% aqueous NaOH dropwise with vigorous stirring.

-

Why: Vigorous stirring maximizes the interfacial area, which is critical for the transfer rate in PTC.

-

-

Reaction: Heat to 40–50 °C and monitor by TLC or GC. The reaction typically proceeds rapidly (1–3 hours) due to the high lipophilicity of TDAC, which effectively extracts the deprotonated nitrile anion into the organic layer.

-

Workup: Dilute with water, separate the organic layer, dry over MgSO₄, and evaporate the solvent.

Safety & Handling

-

Hazards: TDAC is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A). It may cause respiratory irritation.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry place. Ensure the container is tightly sealed to prevent moisture absorption (hygroscopic).

References

-

Lindner, E., et al. (2020).[5] "Plasticized PVC Membrane Modified Electrodes: Voltammetry of Highly Hydrophobic Compounds." Membranes, 10(9). Retrieved from [Link][6]

-

Starks, C. M. (1971).[7] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[7] (Foundational reference for PTC mechanism).

-

PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

Sources

- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. getchem.com [getchem.com]

- 5. 氯化十四烷基铵 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

Solvation Dynamics and Application Protocols for Tetradodecylammonium Chloride (TDAC)

Executive Summary

Tetradodecylammonium chloride (TDAC) represents a distinct class of lipophilic quaternary ammonium salts (QAS).[1][2] Unlike its short-chain analogs (e.g., tetramethylammonium chloride) which are highly water-soluble, TDAC is defined by its four dodecyl (

This guide provides a definitive analysis of TDAC’s solubility profile, elucidating the thermodynamic drivers of solvation and their practical implications in Phase Transfer Catalysis (PTC).[3] It includes self-validating protocols for solubility determination and purification, ensuring reproducible results in synthesis and sensor development.[3][1][2]

Molecular Architecture & Solvation Theory[2][3]

To master the handling of TDAC, one must understand the competition between its ionic core and its lipophilic shell.

-

The Ionic Core (

): A localized point of high charge density.[3][1][2] In isolation, this would favor solvation by high-dielectric solvents (water).[3][1][2] -

The Lipophilic Shell (

): The nitrogen atom is buried deep within a tetrahedral shield of 48 carbon atoms.[3] This "greasy" exterior dominates the molecule's interaction with the solvent environment.[1]

The Hydrophobic Effect

In aqueous media, the water network must disrupt its hydrogen bonding to accommodate the bulky non-polar chains of TDAC. This is entropically unfavorable.[1][2] Consequently, water molecules exclude the TDAC molecule, forcing it into the organic phase or causing precipitation.[3]

Van der Waals Dominance

In organic solvents, the energy penalty for cavity formation is low.[3] The long alkyl chains of TDAC interact favorably with organic solvent molecules via London Dispersion Forces, leading to high solubility in solvents like Toluene, Dichloromethane (DCM), and Chloroform.[3]

Figure 1: Solvation Mechanism. The diagram illustrates the entropic exclusion of TDAC by the water network versus the energetic stabilization provided by organic solvents.

Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on the principle of "Like Dissolves Like," modified by the specific requirements of ion-pair dissociation.

Empirical Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | The dipole of the solvent helps dissociate the |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Very High | Strong |

| Aliphatic Hydrocarbons | Hexane, Heptane | High | Soluble due to extreme lipophilicity, though less than aromatics due to lack of polarizability.[3] |

| Polar Aprotic | THF, Ethyl Acetate | Good | Soluble, but may require heating for saturation.[3] Useful for recrystallization.[3][1][2][4][5][6][7] |

| Polar Protic | Methanol, Ethanol | Moderate/High | Temperature dependent.[3][1] High solubility at boiling; significantly lower at |

| Water | Water | Negligible | Hydrophobic effect dominates.[3][1][2] |

Critical Application: Phase Transfer Catalysis (PTC)

In PTC, TDAC acts as a shuttle.[3][1] It must be soluble in the organic phase to transport the reacting anion (

-

Why? These solvents create a distinct interface with water (immiscible) but dissolve the TDAC-Anion complex efficiently, allowing for rapid mass transfer.[3][1][2]

Figure 2: The Starks' Extraction Mechanism. TDAC (Q+) shuttles the nucleophile (Nu-) from the aqueous reservoir to the organic phase where the reaction occurs.[3][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise solubility limit of a specific lot of TDAC in a target solvent at ambient temperature (

Materials:

Workflow:

-

Saturation: Add excess TDAC to 5.0 mL of solvent in a sealed vial.

-

Equilibration: Vortex for 10 minutes, then sonicate for 20 minutes. Allow to stand for 1 hour to ensure equilibrium.

-

Filtration: Draw the supernatant into a syringe and filter through the 0.22

PTFE filter into a pre-weighed vial ( -

Evaporation: Evaporate the solvent under a stream of nitrogen or rotary evaporation.[1] Dry the residue in a vacuum oven at

for 4 hours. -

Quantification: Weigh the vial with residue (

). -

Calculation:

Protocol B: Purification via Recrystallization

Objective: To remove impurities (unreacted amines or shorter chain homologs) using differential solubility.[3][1][2]

Solvent System: Ethyl Acetate (Primary) or Acetone/Hexane (Alternative).[3][1][2]

Workflow:

-

Dissolution: Place crude TDAC in a flask. Add minimum boiling Ethyl Acetate until fully dissolved.

-

Hot Filtration: If insoluble particulates remain, filter rapidly while hot.[3][1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a

freezer for 12 hours. The high lipophilicity of TDAC requires deep cooling to force precipitation from moderately polar solvents.[1] -

Collection: Filter the white crystals using a cold Buchner funnel. Wash with cold (

) Hexane. -

Drying: Vacuum dry at room temperature. Note: Avoid high heat as quaternary salts can degrade via Hofmann elimination.[3]

Safety & Handling (MSDS Summary)

While TDAC is a valuable reagent, it poses specific hazards typical of cationic surfactants.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Wear nitrile gloves and safety goggles.[1][2] Handle in a fume hood to avoid inhaling dust.[1][2]

-

Storage: Hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen) to prevent water absorption, which alters solubility measurements.[3][1]

References

-

Starks, C. M., Liotta, C. L., & Halpern, M. E. (1994).[3][9][10] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][2] (Foundational text on QAS mechanisms).

-

Sigma-Aldrich. (2024).[1][2] this compound Product Specification & SDS. [3][2]

-

PubChem. (2024).[3][1][2] this compound Compound Summary. National Library of Medicine.[1][2]

-

Mettler Toledo. (2023).[3][1][2] Recrystallization Guide: Solvents and Methods.

-

BenchChem. (2025).[3][1][2][11] Solubility of Quaternary Ammonium Salts in Organic Solvents.

Sources

- 1. Tetradecylammonium chloride | C14H32ClN | CID 80292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 97.0 AT 82944-72-7 [sigmaaldrich.com]

- 3. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. mt.com [mt.com]

- 6. Top 10 PTC Applications [ptcorganics.com]

- 7. youtube.com [youtube.com]

- 8. Tridodecylmethylammonium chloride | C37H78ClN | CID 81601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Navigating Nomenclature: A Technical Guide to Tetradodecylammonium Chloride (TDAC)

[1]

Executive Summary

In the precise world of chemical synthesis and electrochemical sensing, nomenclature ambiguity is a silent vector for experimental failure. Tetradodecylammonium chloride (TDAC)—a high-molecular-weight quaternary ammonium salt—is frequently obscured by trivial names (e.g., "Lauryl") or confused with its shorter-chain analogs.[1]

This guide is designed for the application scientist. It bypasses generic descriptions to focus on the causality of structure , the rigor of identification , and self-validating quality control protocols .

Part 1: Chemical Identity & The Nomenclature Matrix

The primary source of confusion for this molecule stems from the interchangeable use of systematic IUPAC naming and the industrial "fatty acid" derivation naming (Lauryl vs. Dodecyl).

The Core Identifier Data

-

Primary CAS Registry Number: 82944-72-7 (Specific to the Chloride salt)[1][2][3][4][5]

-

Molecular Formula:

[1][3][5][6] -

Appearance: White to off-white crystalline powder[1]

Synonym Mapping Table

Researchers searching legacy databases or sourcing from industrial surfactant suppliers must navigate these variations.

| Naming Convention | Name / Synonym | Context of Use |

| IUPAC (Systematic) | N,N,N-Tridodecyl-1-dodecanaminium chloride | Formal publication and regulatory filings.[1] |

| Common / Trivial | This compound | General laboratory usage.[1] |

| Industrial / Legacy | Tetralaurylammonium chloride | Older literature and bulk surfactant sourcing.[1] "Lauryl" denotes the |

| Acronyms | TDAC, TDACl | Lab notebooks and shorthand.[1] |

| Structural | Quaternium-12 (approximate) | Cosmetic ingredient labeling (INCI), though often refers to mixtures.[1] |

Visualizing the Nomenclature Hierarchy

The following diagram illustrates the relationship between the chemical structure and its various identifiers, aiding in database cross-referencing.

Figure 1: Nomenclature mapping for TDAC.[1] Note that "Lauryl" is the trivial synonym for the Dodecyl (

Part 2: Structural Causality & Applications[1]

Why choose this compound over the more common Tetrabutylammonium chloride (TBAC)? The answer lies in lipophilicity .

Phase Transfer Catalysis (PTC)

In biphasic systems (organic/aqueous), the catalyst must shuttle anions into the organic phase.

-

The Mechanism: The cation (

) forms an ion pair with the reacting anion ( -

The TDAC Advantage: With four

chains, TDAC is significantly more lipophilic than TBAC (-

Consequence: It partitions almost exclusively into the organic phase. This is critical when using highly non-polar solvents (e.g., hexane, toluene) where TBAC might partition back into the water, stalling the reaction [1].

-

Steric Bulk: The large steric bulk of the tetradodecyl group also creates a "loose" ion pair, making the anion more nucleophilic (reactive) by reducing its hydration shell.

-

Ion-Selective Electrodes (ISE)

TDAC is a standard component in Polyvinyl Chloride (PVC) membrane electrodes.[1]

-

Role: It acts as a lipophilic cation exchanger.[1]

-

Application: Used to stabilize the sensing membrane for anionic targets (e.g., Chloride, Nitrate, or drug molecules like Warfarin). The high lipophilicity prevents the salt from leaching out of the membrane into the aqueous sample, extending the sensor's lifespan [2].

Part 3: Quality Control Protocol (Self-Validating)

Trusting a label is insufficient for critical applications. The high molecular weight of TDAC makes it hygroscopic; absorbed water will skew stoichiometric calculations.[1]

The Gold Standard: Potentiometric Titration

This protocol uses silver nitrate (

Reagents & Equipment[2][8][9][10]

-

Titrant: 0.01 M or 0.1 M

(Standardized).[1][9] -

Solvent: Ethanol/Water (80:20 v/v).[1] Note: Pure water is avoided due to the low solubility of the long-chain cation.[1]

-

Electrode: Silver Ring Electrode (or Ag/AgCl combination electrode).

-

Ionic Strength Adjuster (ISA):

(to acidify and prevent carbonate interference).[1]

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh ~0.2 g of TDAC into a 150 mL beaker. Record mass to 0.1 mg precision (

). -

Dissolution: Add 50 mL of Ethanol/Water solvent. Stir magnetically until fully dissolved. The solution may be slightly turbid; this is acceptable if the solid is dispersed.

-

Acidification: Add 1 mL of 2M

. -

Titration:

-

Calculation: Determine the equivalence point (

in mL) from the first derivative of the titration curve.

Where

QC Workflow Diagram

Figure 2: Potentiometric titration workflow for verifying TDAC purity.[1] The use of ethanol is critical to solvate the lipophilic cation.

Part 4: Safety & Handling

-

Hygroscopicity: TDAC is hygroscopic.[1] Store in a desiccator. If the material appears clumpy or "wet," dry under vacuum at 40°C before use to ensure accurate molecular weight calculations.

-

Hazards: Irritating to eyes, respiratory system, and skin (R36/37/38).[1]

-

Disposal: As a quaternary ammonium salt, it is toxic to aquatic life.[1] Do not dispose of down the drain; use organic waste streams.

References

-

Starks, C. M. (1971).[1][11] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society.[11]

-

Metrohm AG. (n.d.).[1] Chloride titrations with potentiometric indication. Application Bulletin AB-130.

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 91823, this compound.[1]

-

Sigma-Aldrich. (n.d.).[1][3] this compound Product Specification.

Sources

- 1. Tetrabutylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound | 82944-72-7 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. getchem.com [getchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. metrohm.com [metrohm.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Guide: Thermal Stability & Degradation Mechanisms of Tetradecyl Dimethyl Benzyl Ammonium Chloride (TDAC)

Executive Summary

Tetradecyl Dimethyl Benzyl Ammonium Chloride (TDAC), a specific homolog of the Benzalkonium Chloride (BAC) family, exhibits a thermal stability profile defined by its counter-ion and alkyl chain structure. While stable under standard ambient conditions, TDAC undergoes significant thermal degradation beginning at approximately 150°C – 160°C (

Contrary to the common assumption of Hofmann elimination, the primary thermal degradation pathway for neutral halide salts like TDAC is Nucleophilic Dealkylation (Reverse Menshutkin Reaction) . This process yields tertiary amines and benzyl chloride. Understanding this distinction is critical for researchers employing TDAC in high-temperature applications such as melt extrusion, Phase Transfer Catalysis (PTC), or polymer processing.

Structural Fundamentals & Bond Labile Points

To predict stability, one must analyze the bond dissociation energies within the TDAC molecule (

-

The Cation: A nitrogen center quaternized by two methyl groups, one tetradecyl (

) chain, and one benzyl group. -

The Anion: Chloride (

). -

The Weak Link: The Benzyl-Nitrogen (

) bond is the most thermally labile due to the resonance stabilization of the benzylic carbon in transition states.

| Component | Function | Thermal Risk Factor |

| Benzyl Group | Antimicrobial efficacy / Lipophilicity | High: Prone to nucleophilic attack ( |

| Methyl Groups | Steric accessibility | Moderate: Can be attacked by |

| C14 Chain | Hydrophobicity / Surfactancy | Low: |

Mechanisms of Thermal Degradation

The degradation of TDAC is not a singular event but a branching pathway dependent on pH and the nucleophilicity of the counter-ion.

Primary Pathway: Nucleophilic Dealkylation (Reverse Menshutkin)

In pure salt form (neutral pH), the chloride ion acts as a nucleophile. As thermal energy increases, the

-

Mechanism:

Attack. -

Products: Dimethyl Tetradecyl Amine + Benzyl Chloride.

-

Temperature Range: >160°C.[1]

Secondary Pathway: Hofmann Elimination

This pathway is minor for pure TDAC but becomes dominant if the salt is in the presence of strong bases (e.g., Sodium Hydroxide, Sodium Methoxide).

-

Mechanism: E2 Elimination. A base abstracts a

-proton from the -

Products:

-Tetradecene + Benzyldimethylamine + Water/Salt. -

Condition: Requires basicity (

); rare in pure dry salts.

Pathway Visualization

The following diagram illustrates the branching degradation logic based on environmental conditions.

Figure 1: Branching thermal degradation pathways of TDAC. The path is determined by the presence of base vs. pure thermal stress.

Experimental Characterization Protocols

To validate the stability of a specific TDAC batch, the following self-validating workflow is recommended. This protocol distinguishes between moisture loss and actual decomposition.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine

-

Sample Prep: Dry TDAC in a vacuum oven at 50°C for 4 hours to remove hygroscopic water. (Crucial: Wet samples show false "degradation" at 100°C).

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

-

Pan: Platinum or Ceramic (Aluminum may react with generated HCl/Benzyl Chloride).

-

Atmosphere: Nitrogen (

) purge at 40-60 mL/min. (Prevents oxidative degradation, isolating thermal stability).[2] -

Ramp: Equilibrate at 30°C

Ramp 10°C/min to 600°C. -

Data Analysis:

-

Step 1: Check derivative weight loss (DTG).

-

Step 2: Identify peak at ~100°C (Residual Water).

-

Step 3: Identify major peak at ~180-220°C (Dealkylation).

-

Isothermal Stability Testing (Long-term)

For drug development or shelf-life, dynamic ramping is insufficient.

-

Method: Hold sample at 80°C, 100°C, and 120°C for 24 hours in TGA or oven.

-

Analysis: Dissolve residue in deuterated chloroform (

) and run H-NMR. -

Marker: Look for the disappearance of the benzylic methylene peak (

ppm) and appearance of Benzyl Chloride (

Experimental Workflow Diagram

Figure 2: Analytical workflow to distinguish moisture loss from thermal degradation.

Quantitative Stability Data

The following data represents typical values for dry Alkyl Dimethyl Benzyl Ammonium Chlorides (ADBAC/TDAC).

| Parameter | Value Range | Notes |

| Melting Point | 60°C – 65°C | Low melting point solid/paste. |

| 150°C – 160°C | Safe processing limit. | |

| 220°C – 250°C | Rapid volatilization of Benzyl Chloride. | |

| Flash Point | > 100°C | Varies by solvent content (often sold as 50% aq). |

| pH Stability | 2 – 10 | Unstable in high pH > 10 (Hofmann risk). |

Practical Implications for Development

Pharmaceutical Formulation

TDAC is often used as an excipient or antimicrobial preservative.

-

Autoclaving: Standard autoclaving (121°C for 15 min) is generally safe for TDAC solutions, provided the pH is neutral/slightly acidic. The

(150°C) provides a safety buffer. -

Lyophilization: Safe.

Polymer Processing (Melt Extrusion)

If incorporating TDAC into polymers (e.g., as an antistatic agent):

-

Limit: Do not exceed 160°C barrel temperature.

-

Interaction: Avoid blending with basic polymers (polyamides) or basic fillers (

), which can catalyze Hofmann elimination at lower temperatures.

Phase Transfer Catalysis (PTC)

In PTC reactions at high temperatures (>120°C):

-

Solvent Choice: Avoid non-polar solvents at high temps, which favor the ion-pairing required for the Reverse Menshutkin reaction.

-

Anion Exchange: If higher stability is needed, exchange

for

References

-

PatSnap Synapse. (2024). Mechanism of Benzalkonium Chloride.[3][4][5] Retrieved from [Link]

-

Environmental Engineering Research. (2021). Adsorption of benzalkonium chlorides onto powdered activated carbon: mechanisms and detoxification. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

-

Shandong Kairui Chemistry. (n.d.). Tetradecyl dimethyl benzyl ammonium chloride Technical Data. Retrieved from [Link]

Sources

- 1. CN1267405C - The method for preparing alkyl dimethyl benzyl ammonium chloride - Google Patents [patents.google.com]

- 2. michigan.gov [michigan.gov]

- 3. The Mechanism Behind Benzalkonium Chloride's Bactericidal Action - Oreate AI Blog [oreateai.com]

- 4. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 5. Adsorption of benzalkonium chlorides onto powdered activated carbon: mechanisms and detoxification [eeer.org]

The In-Depth Technical Guide to Tetradodecylammonium Chloride (TDDA-Cl) in Scientific Research

A Senior Application Scientist's Handbook for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Lipophilic Quaternary Ammonium Salt

In the realm of analytical chemistry and drug development, the demand for sensitive, selective, and reliable detection methods is paramount. Tetradodecylammonium chloride, abbreviated as TDDA-Cl, has emerged as a important, yet specialized, chemical compound with significant utility in these fields. As a quaternary ammonium salt characterized by a central nitrogen atom bonded to four long dodecyl chains, TDDA-Cl possesses a unique combination of properties that make it an invaluable tool for researchers.[1] Its high lipophilicity, conferred by the extensive alkyl chains, coupled with its cationic nature, allows it to function effectively as a phase transfer catalyst and, more notably, as a highly efficient ion-exchanger in electrochemical sensors.[2]

This technical guide provides a comprehensive overview of TDDA-Cl, from its fundamental physicochemical properties and synthesis to its core applications in the fabrication and operation of ion-selective electrodes (ISEs). We will delve into the mechanistic principles that govern its function, provide detailed, field-proven experimental protocols, and explore its broader applications in analytical sciences. This document is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the capabilities of TDDA-Cl in their work.

Core Attributes of this compound

A thorough understanding of the physicochemical properties of TDDA-Cl is essential for its successful application. These attributes directly influence its behavior in various chemical systems and form the basis of its utility.

| Property | Value | Source(s) |

| IUPAC Name | tetradodecylazanium;chloride | [2] |

| CAS Number | 82944-72-7 | [2] |

| Chemical Formula | C48H100ClN | [2][3] |

| Molecular Weight | 726.77 g/mol | [2][3] |

| Appearance | White crystals/powder | [2][3] |

| Melting Point | 81-84 °C | [3][4][5] |

| Solubility | Miscible with water | [2] |

The most defining characteristic of TDDA-Cl is its amphiphilic nature, stemming from the positively charged quaternary ammonium head and the four long, nonpolar dodecyl tails. This structure results in high lipophilicity, making it highly soluble in organic phases and enabling its incorporation into polymeric membranes, a critical aspect for its role in ISEs.[2]

Synthesis and Purification of TDDA-Cl: A Protocol Grounded in Nucleophilic Substitution

The primary method for synthesizing TDDA-Cl is through a quaternization reaction, a type of nucleophilic substitution.[2] This process involves the alkylation of a tertiary amine, tridodecylamine, with an alkyl halide, dodecyl chloride.[2]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of tridodecylamine acts as a nucleophile, attacking the electrophilic carbon atom of dodecyl chloride. This forms a new carbon-nitrogen bond and displaces the chloride ion, which then serves as the counter-ion to the newly formed tetradodecylammonium cation.[2]

Caption: Synthesis of TDDA-Cl via Quaternization Reaction.

Optimized Laboratory Synthesis Protocol

This protocol outlines the steps for the synthesis of TDDA-Cl in a laboratory setting.

Materials:

-

Tridodecylamine

-

Dodecyl chloride

-

Toluene (or another suitable non-polar solvent)

-

Round-bottom flask with magnetic stirrer

-

Heating mantle

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tridodecylamine in toluene under an inert atmosphere. A molar ratio of 1:1 to 1:2 (amine to alkyl halide) is recommended, with a slight excess of dodecyl chloride to drive the reaction to completion.[2]

-

Reagent Addition: Slowly add dodecyl chloride to the stirred solution.

-

Reaction Conditions: Heat the mixture to a temperature between 50-90 °C and maintain for 4-24 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, the purification process is crucial to remove unreacted starting materials and byproducts.

-

Aqueous Washing: Repeatedly wash the reaction mixture with water to remove polar impurities such as unreacted tertiary amines and their hydrohalide salts.[2]

-

Solvent Evaporation: Remove the organic solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from a suitable solvent to obtain pure TDDA-Cl crystals.

-

| Parameter | Typical Values | Rationale |

| Solvent | Toluene, Dichloromethane | Non-polar solvents are preferred to facilitate the reaction of the lipophilic reactants.[2] |

| Temperature | 50–90 °C | Elevated temperatures increase the reaction rate.[2] |

| Reaction Time | 4–24 hours | Duration is dependent on temperature, solvent, and scale of the reaction.[2] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the long alkyl chains at elevated temperatures.[2] |

| Typical Yield | 85–95% | High yields are achievable under optimized conditions.[2] |

TDDA-Cl in Ion-Selective Electrodes: A Deep Dive into the Mechanism of Action

The primary and most impactful application of TDDA-Cl is as an ionophore, or more accurately, an ion-exchanger, in the fabrication of potentiometric chemical sensors, specifically ion-selective electrodes (ISEs).[2] These sensors are designed to detect the activity of a specific ion in a solution.[2]

The Principle of Ion Exchange

The functionality of a TDDA-Cl based ISE hinges on the principle of ion exchange at the interface between a polymeric membrane and the sample solution.[2] The highly lipophilic TDDA+ cations are immobilized within the hydrophobic PVC membrane.[2] The mobile chloride counter-ions can be exchanged with target anions from the aqueous sample.[2] This exchange process generates a potential difference across the membrane, which is measured against a reference electrode. The magnitude of this potential is proportional to the logarithm of the activity of the target anion in the sample, as described by the Nernst equation.

Caption: Ion-Exchange Mechanism at the Membrane-Solution Interface.

Experimental Protocol: Fabrication and Application of a Warfarin-Selective Electrode

A notable application of TDDA-Cl in the realm of drug development is in the creation of an ISE for the direct determination of warfarin in blood.[6] Warfarin is an anticoagulant with a narrow therapeutic range, necessitating frequent monitoring of its concentration in patients' blood.[6]

Fabrication of the Warfarin-Selective PVC Membrane

This protocol details the preparation of the ion-selective membrane, the core component of the sensor.

Materials:

-

This compound (TDDA-Cl) - Ion-exchanger

-

High molecular weight polyvinyl chloride (PVC) - Membrane matrix

-

A plasticizer, such as bis(2-ethylhexyl)sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE)

-

Tetrahydrofuran (THF) - Solvent

Procedure:

-

Component Dissolution: Prepare a homogenous solution by dissolving precise amounts of TDDA-Cl, PVC, and the plasticizer in THF.[6] The optimization of the membrane composition is a critical step in developing a highly selective ISE.[7]

-

Membrane Casting: Pour the resulting mixture into a glass ring placed on a smooth glass plate and allow the THF to evaporate slowly at room temperature. This will form a thin, flexible membrane.

-

Electrode Assembly: Cut a small disc from the cast membrane and incorporate it into an electrode body.

-

Conditioning: Before use, the electrode must be conditioned by soaking it in a solution of the target analyte (e.g., 10⁻³ M warfarin solution) for approximately 24 hours.[7] This step ensures that the membrane is saturated with the target ion, leading to a stable and reproducible response.

Quantitative Analysis of Warfarin

Instrumentation:

-

Warfarin-selective electrode

-

Reference electrode (e.g., Ag/AgCl)

-

High-impedance potentiometer or pH/mV meter

Procedure:

-

Calibration: Prepare a series of standard warfarin solutions of known concentrations. Immerse the warfarin-selective and reference electrodes in each standard solution, starting from the lowest concentration, and record the stable potential reading. Plot a calibration curve of the potential (mV) versus the logarithm of the warfarin concentration. A Nernstian slope of approximately -58.8 mV/decade is expected for a monovalent anion like warfarin.[6]

-

Sample Measurement: Immerse the electrode pair in the sample solution (e.g., buffered blood sample) and record the stable potential reading.

-

Concentration Determination: Determine the concentration of warfarin in the sample by interpolating its potential reading on the calibration curve.

Performance Characteristics of a TDDA-Cl Based Warfarin Sensor

| Parameter | Value in Buffer | Value in Blood | Source |

| Limit of Detection (LOD) | 1.25 × 10⁻⁷ M | 1.4 × 10⁻⁵ M | [6] |

| Calibration Slope | -58.8 mV/decade | -58.8 mV/decade | [6] |

| Response Time | < 1 minute | < 1 minute | [7] |

The high selectivity of the sensor is crucial, especially for complex matrices like blood. The TDDA-Cl based warfarin sensor has demonstrated promising selectivity against common interfering ions such as chloride and salicylate.[6]

Broader Applications in Drug Development and Analytical Sciences

While the primary application of TDDA-Cl is in ISEs, its properties lend themselves to other areas of scientific research.

-

Ion-Pair Chromatography: In reversed-phase chromatography, TDDA-Cl can be used as an ion-pairing reagent in the mobile phase.[8] It forms a neutral ion-pair with acidic analytes, increasing their hydrophobicity and thus their retention on a nonpolar stationary phase.[9] The long alkyl chains of TDDA-Cl provide strong interaction with the stationary phase, which can be advantageous for the separation of certain compounds.[10]

-

Phase Transfer Catalysis: The amphiphilic nature of TDDA-Cl allows it to act as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[2] It transports one reactant across the phase boundary to react with the other, enhancing reaction rates.[2]

-

Drug Formulation and Delivery: Quaternary ammonium compounds, in general, are explored for their potential in drug delivery systems.[1] The cationic nature of TDDA-Cl can facilitate electrostatic interactions with negatively charged biological molecules, such as nucleic acids, suggesting potential applications in gene delivery.[1] Its incorporation into liposomes can impart a positive surface charge, potentially enhancing cellular uptake.[1]

Troubleshooting Common Issues with TDDA-Cl Based Ion-Selective Electrodes

Even with robust protocols, researchers may encounter challenges. Here are some common issues and their potential solutions:

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Drifting or Unstable Readings | - Incomplete membrane conditioning.- Clogged or contaminated reference electrode junction.- Temperature fluctuations. | - Ensure the electrode is conditioned for the recommended time.- Clean and refill the reference electrode.- Maintain a constant sample temperature.[7] |

| Low Slope or Non-Nernstian Response | - Incorrect calibration standards.- Presence of interfering ions.- Aged or damaged membrane. | - Prepare fresh calibration standards.- Identify and remove or mask interfering ions.- Recast the PVC membrane. |

| Noisy Response | - Air bubbles on the electrode surface.- Poor electrical grounding.- Insufficient filling solution in the reference electrode. | - Gently tap the electrode to dislodge air bubbles.- Ensure proper grounding of the potentiometer.- Check and refill the reference electrode.[7][11] |

Conclusion: A Versatile Tool for Modern Research

This compound is a powerful and versatile compound for researchers in analytical chemistry and drug development. Its unique physicochemical properties, particularly its high lipophilicity and ion-exchange capabilities, make it an excellent choice for the fabrication of sensitive and selective ion-selective electrodes. The ability to directly measure the concentration of therapeutic drugs like warfarin in complex biological fluids highlights its significant potential in advancing personalized medicine and point-of-care diagnostics. Beyond its role in electrochemical sensors, its utility as an ion-pairing reagent and phase transfer catalyst further underscores its importance in the modern research laboratory. By understanding the core principles of its function and adhering to validated experimental protocols, scientists can effectively leverage TDDA-Cl to achieve their analytical and drug development objectives.

References

-

Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. (n.d.). SciELO México. Retrieved February 8, 2026, from [Link]

-

Electrochemical Sensor for the Direct Determination of Warfarin in Blood. (2022). TSpace. Retrieved February 8, 2026, from [Link]

-

Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. (2023). MDPI. Retrieved February 8, 2026, from [Link]

-

Steps involved in the fabrication of a PVC membrane sensor electrode. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Ion-selective electrode membranes. (2020). Deranged Physiology. Retrieved February 8, 2026, from [Link]

-

Fabrication of PVC Membrane Based Ion Selective Electrode by Using the Newly Synthesised Copper Schiff Base Complex. (2015). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Comparative Evaluation of Ionophores on the In Vitro Fermentation Dynamics of Wheat Silage Using a Gas Production System. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Measuring quaternary ammonium cleaning agents with ion selective electrodes. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

-

Effect of Different Quaternary Ammonium Groups on the Hydroxide Conductivity and Stability of Anion Exchange Membranes. (2021). ScienceOpen. Retrieved February 8, 2026, from [Link]

-

Electrochemical Sensor for the Direct Determination of Warfarin in Blood. (2022). MDPI. Retrieved February 8, 2026, from [Link]

-

Ion-Selective Electrode Issues and What to Check. (2015). Cole-Parmer. Retrieved February 8, 2026, from [Link]

-

Common Troubleshooting Tips. (2023). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

-

Guide to Ion Selective | Troubleshooting | Support. (2021). Turtle Tough. Retrieved February 8, 2026, from [Link]

-

Case Study: Personalizing Anticoagulation: Determination of Warfarin Dosing. (2009). American Society of Hematology. Retrieved February 8, 2026, from [Link]

-

Method Development Guide of Ion-pair Reagents. (2021). J&K Scientific LLC. Retrieved February 8, 2026, from [Link]

-

Ion-Pair Reversed-Phase Liquid Chromatography Method for Analysis of mRNA Poly(A) Tail Heterogeneity. (n.d.). Waters. Retrieved February 8, 2026, from [Link]

-

From Insight to Implementation: Lessons from a Multi-site Trial of a PDA-based Warfarin Dose Calculator. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. vernier.com [vernier.com]

- 3. getchem.com [getchem.com]

- 4. 氯化十四烷基铵 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 82944-72-7 [chemicalbook.com]

- 6. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]

- 7. coleparmer.com [coleparmer.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. jk-sci.com [jk-sci.com]

- 11. turtletoughsensors.com [turtletoughsensors.com]

Technical Whitepaper: Advanced Quaternization Strategies for Long-Chain Ammonium Salts

Executive Summary

The synthesis of long-chain quaternary ammonium compounds (QACs) is a cornerstone in the development of antimicrobial agents, phase-transfer catalysts, and cationic surfactants. While the core chemistry—the Menschutkin reaction—is over a century old, achieving high purity and yield with long-chain alkyl groups (

Part 1: Mechanistic Foundations & Critical Process Parameters

The Menschutkin Reaction Dynamics

The quaternization of a tertiary amine with an alkyl halide is a classic

The transition state involves the formation of a charged species from neutral reactants. Consequently, the reaction rate is highly sensitive to the polarity of the solvent.[1] A more polar solvent stabilizes the charged transition state, lowering the activation energy (

Key Mechanistic Insight: Unlike typical

Visualization: Reaction Pathway

The following diagram illustrates the

Caption: Figure 1. Mechanistic bifurcation between the desired S_N2 quaternization and the competing E2 Hofmann elimination.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

A. Leaving Group Reactivity The rate of reaction follows the bond strength of the carbon-halogen bond.

-

Iodide (

): Fastest, but expensive and photosensitive. -

Bromide (

): Optimal balance of reactivity and stability. Standard for research. -

Chloride (

): Slowest. Often requires autoclaves or iodide catalysts (Finkelstein condition) for long chains.

B. Solvent Selection Matrix The choice of solvent dictates both the reaction rate and the ease of purification.

| Solvent | Dielectric Constant ( | Reaction Rate | Purification Strategy |

| Acetonitrile | 37.5 | High | Evaporation + Recrystallization (Ether) |

| Ethanol | 24.5 | Moderate | Precipitation with Hexane/Ether |

| Ethyl Acetate | 6.0 | Low | Direct Precipitation (Product often insoluble) |

| Toluene | 2.4 | Very Low | Not Recommended for Synthesis |

Part 2: Optimized Synthetic Protocols

Protocol A: High-Purity Solution Synthesis (The "Gold Standard")

Best for: Drug discovery, high-purity requirements, and thermally sensitive amines.

Materials:

-

Tertiary Amine (1.0 equiv)

-

Long-chain Alkyl Bromide (1.1 equiv)

-

Solvent: Acetonitrile (anhydrous)

-

Atmosphere: Dry Nitrogen (

)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with

to remove moisture (water solvates the amine, reducing nucleophilicity). -

Dissolution: Dissolve the tertiary amine in anhydrous acetonitrile (0.5 M concentration).

-

Addition: Add the alkyl bromide dropwise at room temperature. Note: A slight excess (1.1 equiv) ensures complete consumption of the amine, which is harder to remove than the alkyl halide.

-

Reaction: Heat the mixture to reflux (

) for 24–48 hours. Monitor via TLC (Thin Layer Chromatography) using a Dragendorff stain to visualize the amine. -

Workup (The "Anti-Solvent" Crash):

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution to ~20% of its original volume using a rotary evaporator.

-

Slowly pour the concentrate into 10 volumes of cold Diethyl Ether or Hexane with vigorous stirring. The QAC will precipitate as a white solid or viscous oil.

-

-

Purification: Filter the solid under vacuum. Wash 3x with cold ether to remove unreacted alkyl halide.

-

Drying: Dry in a vacuum oven at

over

Protocol B: Green Solvent-Free Synthesis

Best for: Scale-up, industrial application, and Green Chemistry compliance.

Methodology:

-

Mix the amine and alkyl halide (1:1 molar ratio) in a sealed pressure vial.

-

Heat to

without solvent. The mixture will initially be biphasic but will homogenize as the product acts as a phase-transfer catalyst for itself. -

Solidification: As the reaction proceeds, the product may solidify, stopping the stirrer. If this occurs, add a minimum amount of Ethanol to maintain a slurry.

-

Purification: Recrystallize the crude solid directly from hot Ethyl Acetate/Ethanol (9:1).

Part 3: Visualization of Experimental Workflow

Caption: Figure 2. Step-by-step experimental workflow for the synthesis and purification of long-chain QACs.

Part 4: Characterization & Troubleshooting (Self-Validation)

Analytical Checkpoints

To validate the synthesis, you must confirm the formation of the quaternary center and the integrity of the long chain.

-

NMR (DMSO-

-

Diagnostic Shift: The protons on the carbon adjacent to the nitrogen (

) will shift downfield significantly (typically -

Integration: Confirm the ratio of the methyl head-group protons to the terminal methyl of the long chain (

ppm).

-

-

ESI-MS (Electrospray Ionization):

-

Operate in Positive Mode . You should observe the molecular ion peak

. Note that the halide counter-ion is usually stripped off, so you are detecting the cation mass.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" | Product is impure or solvent mix is incorrect. | Triturate the oil with dry diethyl ether or hexane. Scratch the glass to induce nucleation. |

| Low Yield | Steric hindrance or low reaction temperature. | Switch to a higher boiling solvent (e.g., Propylene Carbonate) or use a sealed tube (pressure) to increase temp > |

| Hofmann Elimination | Reaction temp too high or basic impurities. | Lower temperature. Ensure glassware is neutral (acid wash if necessary). Avoid strong bases. |

| Sticky/Wet Solid | Hygroscopic water absorption. | Dry under high vacuum (<1 mbar) with mild heating ( |

References

-

Menschutkin, N. (1890).[2] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloidverbindungen und der Amine. Zeitschrift für Physikalische Chemie.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for S_N2 mechanism grounding).

-

Chan, A. et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Institutes of Health (NIH).

-

Master Organic Chemistry. (2017). Alkylation of Amines.

-

Kleijwegt, R. et al. (2021).[3] Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. ChemRxiv.

-

Geng, T. et al. (2013). Synthesis of Quaternary Ammonium Salts with Novel Counterions. ResearchGate.

Sources

Methodological & Application

Step-by-step guide for gold nanoparticle synthesis with TDAC as a stabilizer

Application Note: High-Purity Synthesis of Cationic Gold Nanoparticles Using TDAC

Executive Summary

This application note details the protocol for synthesizing cationic gold nanoparticles (AuNPs) using Tetradecyl dimethyl benzyl ammonium chloride (TDAC) as a stabilizer. Unlike the more common citrate-reduced (anionic) AuNPs, TDAC-stabilized particles possess a permanent positive surface charge. This cationic nature is critical for drug development applications, specifically for electrostatic interaction with negatively charged cell membranes and the binding of anionic therapeutic payloads (e.g., siRNA, DNA).

This guide employs a Seed-Mediated Growth Method , offering superior control over particle monodispersity compared to one-pot synthesis.

Scientific Mechanism & Rationale

Why TDAC?

TDAC (also known as Zephiramine or Benzalkonium Chloride C14 homologue) is a quaternary ammonium surfactant.

-

Cationic Charge: Provides high Zeta potential (> +30 mV), preventing aggregation via electrostatic repulsion.

-

Steric Stabilization: The bulky benzyl group and C14 alkyl chain form a bilayer on the gold surface, providing a steric barrier that complements electrostatic repulsion.

-

Shape Direction: Similar to CTAB, TDAC can induce anisotropic growth (e.g., nanorods) by preferentially binding to specific crystal facets (e.g., {100}), though this protocol focuses on spherical/quasi-spherical synthesis.

The Bilayer Mechanism

In aqueous solution, TDAC molecules form a bilayer on the AuNP surface:

-

Inner Layer: The hydrophobic C14 tail binds to the gold surface.

-

Outer Layer: A second layer of surfactant interdigitates with the first, leaving the hydrophilic, positively charged quaternary ammonium headgroups facing the aqueous solvent.

Materials & Reagents

Purity is paramount. Trace impurities (especially iodides or organic contaminants) can disrupt nucleation.

| Reagent | Chemical Formula | Grade/Purity | Role |

| Gold Precursor | Source of Au ions. | ||

| Stabilizer | TDAC ( | Capping agent & stabilizer. | |

| Reducing Agent (Seeds) | Sodium Borohydride ( | Strong reducer for nucleation. | |

| Reducing Agent (Growth) | L-Ascorbic Acid (AA) | Weak reducer for growth. | |

| Solvent | Deionized Water | Solvent. |

Experimental Protocol: Seed-Mediated Synthesis

This protocol is divided into two phases: Seed Synthesis (Nucleation) and Growth Phase .

Phase 1: Preparation of Au Seeds

Objective: Create small (~1.5–3 nm) gold clusters to serve as nucleation sites.

-

Preparation: Clean all glassware with Aqua Regia (3:1

), rinse thoroughly with DI water, and dry. -

Surfactant Solution: Prepare 10 mL of 0.1 M TDAC solution in DI water. Sonicate if necessary to ensure full dissolution.

-

Precursor Addition: Add 250

of 0.01 M-

Observation: Solution appears bright yellow (

).

-

-

Nucleation (Critical Step): Prepare a fresh 0.01 M

solution (ice-cold). Quickly inject 600-

Observation: Immediate color change to light brown/orange. This indicates the formation of small gold seeds.

-

-

Aging: Stop stirring after 2 minutes. Allow seeds to age at

for at least 1 hour (but no more than 5 hours) to ensure decomposition of excess borohydride.

Phase 2: Nanoparticle Growth

Objective: Controlled deposition of gold onto the seeds to reach desired size (e.g., 20–50 nm).

-

Growth Solution: In a clean flask, mix:

-

10 mL of 0.1 M TDAC solution.

-

500

of 0.01 M -

Note: Solution is yellow.[1]

-

-

Activation: Add 75

of 0.1 M Ascorbic Acid (AA) . -

Injection: Add a specific volume of Seed Solution (from Phase 1) to the colorless Growth Solution.

-

For ~40nm particles: Add 50

of seeds.[1] -

For ~20nm particles: Add 200

of seeds.

-

-

Reaction: Gently stir for 10 seconds, then let undisturbed for 12 hours.

-

Observation: Color slowly changes from colorless

purple

-

Workflow Visualization

Figure 1: Step-by-step workflow for the seed-mediated synthesis of TDAC-stabilized Gold Nanoparticles.

Characterization & Quality Control

After synthesis, centrifugation (8000 rpm, 15 min) is required to remove excess TDAC. Resuspend the pellet in DI water.

| Technique | Metric | Expected Result |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | Peak at 520–530 nm (spheres). Red-shift indicates aggregation or larger size. |

| Zeta Potential | Surface Charge | > +30 mV . Confirms cationic TDAC bilayer stability. |

| TEM | Morphology | Monodisperse spheres. High contrast due to electron density of Au. |

| DLS | Hydrodynamic Diameter | Slightly larger than TEM size due to the TDAC bilayer and hydration shell. |

Troubleshooting Guide

| Issue | Observation | Root Cause | Corrective Action |

| Aggregation | Solution turns blue/purple or precipitates. | Insufficient TDAC or dirty glassware. | Increase TDAC concentration; re-clean glass with Aqua Regia. |

| No Color Change | Solution remains colorless after seed addition. | Dead seeds or oxidized Ascorbic Acid. | Prepare fresh |

| Polydispersity | Broad SPR peak. | Inconsistent stirring or temp fluctuation. | Maintain constant |

References

-

Nikoobakht, B., & El-Sayed, M. A. (2003). Preparation and Growth Mechanism of Gold Nanorods (NRs) Using Seed-Mediated Growth Method. Chemistry of Materials. Link

- Note: Seminal paper on surfactant-mediated growth (CTAB)

-

Huang, X., Neretina, S., & El-Sayed, M. A. (2009). Gold Nanorods: From Synthesis and Properties to Biological and Biomedical Applications. Advanced Materials. Link

-

Sahu, N., et al. (2016). Tetradecyl dimethyl benzyl ammonium chloride (TDAC) stabilized gold nanoparticles. Colloids and Surfaces A. Link

- Note: Specific reference for TDAC stabiliz

-

BenchChem. (2025). Comparative Analysis of Critical Micelle Concentration: DTAB vs CTAB vs TTAB. Link

- Source for surfactant CMC data used to determine concentr

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Controllable synthesis of three-dimensional branched gold nanocrystals assisted by cationic surfactant poly(diallyldimethylammonium) chloride in acidic aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Nanopartz All About CTAB Capped Gold Nanoparticles [nanopartz.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nanohybrids.net [nanohybrids.net]

- 6. CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride) - Google Patents [patents.google.com]

Application of Tetradodecylammonium chloride in biological membrane transport studies

Application Note: Tetradodecylammonium Chloride (TDmac) in Biological Membrane Transport & Sensing

Executive Summary

This compound (TDmac) is a highly lipophilic quaternary ammonium salt (QAS) utilized extensively in membrane biophysics and pharmacological sensing. Unlike shorter-chain QAS analogs, the four C12 alkyl chains of TDmac confer extreme hydrophobicity, ensuring stable retention within organic membrane phases (lipid bilayers or polymeric matrices) without leaching into aqueous biological media.

This guide details the application of TDmac in two critical areas:

-

Biomimetic Membrane Transport: Using TDmac as a mobile carrier to model anion permeation kinetics across Supported Liquid Membranes (SLMs).

-

Bio-Sensing (Ion-Selective Electrodes): Fabrication of potentiometric sensors for the detection of anionic species (e.g., Chloride, Heparin, or acidic drugs) in physiological fluids.

Mechanism of Action

TDmac functions as a Dissociated Ion Exchanger . In a biphasic system (Water/Membrane/Water), the lipophilic cation (TDmac

Key Thermodynamic Principle:

The selectivity of the transport or potential generation is governed by the Hofmeister Series (lipophilicity of the anion), unless a specific ionophore is added. For TDmac, the preference typically follows:

Pathway Visualization: Anion Antiport Mechanism

Figure 1: Mechanism of TDmac-facilitated anion transport. The lipophilic cation (TDmac+) acts as a "shuttle," solubilizing the aqueous anion into the membrane phase.

Application A: Biomimetic Transport Studies (Protocol)

Objective: To determine the permeability coefficient (

Materials Required

-

Carrier: this compound (High Purity >97%).[1]

-

Membrane Solvent: 2-Nitrophenyloctyl ether (NPOE) or 1,2-Dichloroethane (for U-tubes).

-

Support: Porous PTFE filter (0.45 µm pore size) or a glass U-tube.

-

Source Phase: 10 mM Target Anion (Sodium salt) in 10 mM HEPES buffer, pH 7.4.

-

Receiving Phase: 10 mM NaCl (or NaNO3) in 10 mM HEPES buffer, pH 7.4.

Experimental Protocol

-

Membrane Preparation (Supported Liquid Membrane - SLM):

-

Dissolve TDmac in NPOE to a concentration of 10 mM .

-

Impregnate the porous PTFE filter by soaking it in the TDmac/NPOE solution for 1 hour under vacuum to ensure pore filling.

-

Gently wipe excess solvent from the surface using lens paper.

-

-

Diffusion Cell Assembly:

-

Mount the impregnated filter between the two compartments of a vertical diffusion cell (Franz cell or Side-by-Side cell).

-

Critical Step: Ensure no air bubbles are trapped at the membrane interface.

-

-

Transport Initiation:

-

Fill the Source Compartment with the Target Anion solution.

-

Fill the Receiving Compartment with the Counter-ion solution (to maintain electroneutrality via antiport).

-

Stir both compartments at 600 RPM (magnetic stirring) to minimize the aqueous boundary layer.

-

-

Sampling & Quantification:

-

Withdraw 100 µL aliquots from the Receiving Phase at defined intervals (0, 15, 30, 60, 120 min).

-

Replenish volume with fresh buffer immediately.

-

Quantify the transported anion using UV-Vis spectroscopy or HPLC.

-

-

Data Analysis:

-

Plot

vs. Time. -

Calculate Flux (

) from the linear slope. -

Derive Permeability (

) using Fick’s First Law:

-

Application B: Potentiometric Bio-Sensing (ISE Protocol)

Objective: Fabrication of a TDmac-based Ion-Selective Electrode (ISE) for measuring Chloride (

Membrane Composition (Optimized)

| Component | Function | Weight % | Mass (mg) |

| TDmac | Ion Exchanger | 2.0% | 4.0 mg |

| PVC (High MW) | Polymer Matrix | 33.0% | 66.0 mg |

| DOS (Bis(2-ethylhexyl)sebacate) | Plasticizer | 65.0% | 130.0 mg |

| THF | Solvent | N/A | 2.0 mL |

Fabrication Workflow

Figure 2: Step-by-step fabrication of a TDmac-based Polymeric Membrane Electrode.

Measurement Protocol

-

Internal Filling Solution: Fill the electrode body with 10 mM NaCl + 10 mM HEPES (pH 7.4). Insert an Ag/AgCl internal reference wire.

-

Conditioning: Soak the electrode tip in a 10 mM solution of the target ion (e.g., NaCl for chloride sensing) for 12 hours.

-

Calibration:

-

Prepare serial dilutions of the target ion (

M to -

Measure the Electromotive Force (EMF) relative to a double-junction reference electrode.

-

Validation: A functional TDmac sensor must exhibit a Nernstian slope:

-

-59.2 mV/decade for monovalent anions (

).

-

-

-

Biological Measurement:

-

Mix 1 mL of serum with 9 mL of Ionic Strength Adjuster (ISA).

-

Record EMF and interpolate concentration from the calibration curve.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Sub-Nernstian Slope (<50 mV) | Leaching of TDmac or membrane contamination. | Use a more lipophilic plasticizer (NPOE instead of DOS). Ensure TDmac purity. |

| Drift in Potential | Instability at the inner filling interface. | Check the Ag/AgCl wire for chloridization. Ensure no air bubbles in the tip. |

| Slow Response Time (>30s) | Membrane is too thick or high resistance. | Cast a thinner membrane. Increase the TDmac content slightly (up to 4%). |

| Poor Selectivity | Interference from lipophilic anions (e.g., SCN-, Salicylate). | This is intrinsic to Hofmeister behavior. Pre-treat samples to remove interfering lipophilic anions if possible. |

References

-

Wegmann, D., et al. (1984). "Anion-selective liquid membrane electrodes based on lipophilic quaternary ammonium compounds." Microchimica Acta. Link

-

Bühlmann, P., & Chen, L. D. (2012). "Ion-Selective Electrodes with Ion-Exchanger Membranes." Supramolecular Chemistry: From Molecules to Nanomaterials. Link

-

Meyerhoff, M. E., et al. (1989). "Polymer membrane electrode-based potentiometric sensing of heparin in whole blood." Analytical Chemistry. Link

-

Amemiya, S. (2022). "Potentiometric Ion Sensors."[2] Annual Review of Analytical Chemistry. Link

Disclaimer: This Application Note is for research purposes only. This compound is not approved for direct in vivo human use.

Sources

Potentiometric titration of anions using a TDAC-based sensor

Topic: Potentiometric Titration of Anions Using a Tridodecylmethylammonium Chloride (TDAC)-Based Sensor

For: Researchers, scientists, and drug development professionals.

Foundational Principles: An Introduction to Anion-Selective Potentiometry

Potentiometry is an electrochemical analytical technique that measures the electrical potential difference between two electrodes in a solution to determine the concentration of a specific ion.[1][2] This method operates under zero-current conditions, ensuring that the sample's composition is not altered during measurement. The core of this technique lies in the use of an ion-selective electrode (ISE), a sensor whose potential is directly related to the activity (and thus concentration) of the target ion in the solution, as described by the Nernst equation.[1][3]

An ISE system is comprised of two main components: an indicator electrode, which is selective for the ion of interest, and a reference electrode that provides a stable, constant potential for comparison.[2][4] For the analysis of anions, the indicator electrode's membrane must be designed to selectively interact with negatively charged ions. This is achieved by incorporating a lipophilic, cationic species into a polymer membrane, which acts as an "ion-exchanger."

Tridodecylmethylammonium chloride (TDAC) is a quaternary ammonium compound ideally suited for this purpose.[5][6] Its structure features a positively charged nitrogen center and long, hydrophobic alkyl chains. These chains anchor the molecule within a polymer matrix, typically polyvinyl chloride (PVC), creating a water-insoluble membrane. The positively charged headgroup facilitates the extraction of anions from the aqueous sample phase into the organic membrane phase, generating a potential difference across the membrane interface that is proportional to the anion's concentration.[5][7] When used as the endpoint detector in a titration, this TDAC-based sensor allows for the precise quantification of a wide range of anions with high accuracy and reproducibility.[8][9]

Crafting the Sensor: Preparation of a TDAC-Based Anion-Selective Electrode

The performance of a potentiometric sensor is critically dependent on the composition and preparation of its ion-selective membrane. The following protocol details the fabrication of a robust TDAC-based PVC membrane electrode. The causality behind each component is crucial: the PVC provides the structural framework, the plasticizer ensures membrane flexibility and ion mobility, and TDAC is the active ion-exchanger that confers anion selectivity.[10]

Experimental Protocol: Sensor Fabrication

Materials:

-

High molecular weight Polyvinyl Chloride (PVC)

-

Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

-

Ion-exchanger: Tridodecylmethylammonium chloride (TDAC)[11]

-

Solvent: Tetrahydrofuran (THF), analytical grade

-

Internal Reference Solution: 0.1 M KCl

-

Internal Reference Electrode: Ag/AgCl wire

-

Electrode Body (glass or PVC tubing)

Procedure:

-

Membrane "Cocktail" Preparation:

-

In a small glass vial, combine the following in the specified weight percentages: ~33% PVC, ~66% plasticizer (o-NPOE), and ~1% TDAC.

-

Add approximately 5 mL of THF to dissolve the components completely. Stir gently until a homogenous, slightly viscous solution is formed. This is the membrane cocktail. Rationale: THF is a volatile solvent that effectively dissolves all membrane components and evaporates evenly to form a uniform film.[12]

-

-

Membrane Casting:

-

Pour the membrane cocktail into a flat, clean glass petri dish.

-

Cover the dish loosely (e.g., with a filter paper) to allow for slow evaporation of the THF over 24-48 hours in a dust-free environment. Rationale: Slow evaporation prevents the formation of bubbles and ensures a mechanically stable, homogenous membrane.

-

-

Electrode Assembly:

-

Once the THF has fully evaporated, a flexible, transparent membrane is formed.

-

Using a cork borer, cut a small disc (typically 5-10 mm in diameter) from the cast membrane.

-

Securely affix this membrane disc to the end of the electrode body using a PVC/THF slurry as an adhesive. Ensure a leak-proof seal.

-

-

Filling and Conditioning:

-

Fill the electrode body with the internal reference solution (0.1 M KCl).

-

Insert the Ag/AgCl internal reference electrode, ensuring it is immersed in the filling solution and that no air bubbles are trapped.

-

Condition the newly assembled electrode by soaking it in a 0.01 M solution of the primary anion to be tested for at least 2-4 hours before use. Rationale: Conditioning allows the membrane-solution interface to equilibrate, ensuring a stable and reproducible potential.

-

Visualization: Sensor Fabrication Workflow

Caption: Workflow for the fabrication of a TDAC-based anion-selective electrode.

Application in Practice: Potentiometric Titration Protocol

Potentiometric titration uses the TDAC-based sensor to monitor the change in the concentration of the target anion as a titrant is added. The endpoint of the titration, where the analyte has been completely consumed, is identified by the point of maximum potential change. This method is highly precise and avoids the subjective interpretation of colorimetric indicators.[8]

Experimental Protocol: General Titration Procedure

Equipment:

-

TDAC-based Anion-Selective Electrode (Working Electrode)

-

Double Junction Ag/AgCl Reference Electrode (External Reference)

-

High-impedance millivoltmeter or pH/ion meter

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

Procedure:

-

System Setup:

-

Connect the TDAC-based ISE and the external reference electrode to the potentiometer.

-

Place a known volume of the sample solution containing the target anion into a beaker with a magnetic stir bar.

-

Immerse the tips of both electrodes in the sample solution. Ensure the reference electrode junction is submerged.

-

-

Titration Execution:

-

Begin gentle, constant stirring.

-

Record the initial potential (EMF) reading once it stabilizes.

-

Add the titrant in small, precise increments. After each addition, wait for the potential reading to stabilize before recording the value and the total volume of titrant added.

-

Continue adding titrant well past the expected equivalence point to ensure a complete titration curve is captured.

-

-

Endpoint Determination:

-

Plot the measured potential (EMF) on the y-axis against the volume of titrant added on the x-axis. The resulting sigmoidal curve will show a sharp inflection at the equivalence point.

-

For higher accuracy, calculate the first derivative of the titration curve (ΔE/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume.

-

-

Concentration Calculation:

-

Use the equivalence point volume (V_eq), the concentration of the titrant (C_titrant), and the initial sample volume (V_sample) to calculate the concentration of the anion in the original sample using the stoichiometric relationship: C_anion = (V_eq * C_titrant) / V_sample

-

Visualization: Potentiometric Titration Workflow

Caption: General workflow for performing a potentiometric titration.

Performance Characteristics and Data Interpretation

A self-validating protocol requires a thorough understanding of the sensor's performance characteristics. These metrics define the reliability and suitability of the sensor for a given application.

| Performance Metric | Typical Value for TDAC Sensor | Significance |

| Linear Range | 1.0 x 10⁻⁵ – 1.0 x 10⁻¹ M[13] | The concentration range over which the sensor's response is proportional to the logarithm of the anion activity. |

| Nernstian Slope | -50 to -60 mV/decade[13][14] | A slope close to the theoretical value (-59.16 mV/decade for monovalent anions at 25°C) indicates ideal electrode behavior. |

| Limit of Detection (LOD) | 10⁻⁶ to 10⁻⁷ M[9][13] | The lowest concentration at which the sensor can reliably distinguish the analyte from the background noise. |

| Response Time | < 30 seconds[10][13] | The time required for the sensor to reach a stable potential after a change in analyte concentration. |

| Operational pH Range | 3.5 - 10.0[13] | The pH range within which the sensor provides a stable and reproducible response, free from interference from H⁺ or OH⁻ ions. |

| Lifetime | Several weeks to months[13] | The period over which the sensor maintains its performance characteristics with regular use and proper storage. |

Understanding Selectivity